5-epi-Arvestonate A

Catalog No.
S12881462
CAS No.
M.F
C16H26O5
M. Wt
298.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-epi-Arvestonate A

Product Name

5-epi-Arvestonate A

IUPAC Name

methyl (2R)-2-[(1S,2S,4aS,5R,8aS)-1,5,8a-trihydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propanoate

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

InChI

InChI=1S/C16H26O5/c1-9-5-6-12(17)15(3)8-7-11(10(2)14(19)21-4)13(18)16(9,15)20/h10-13,17-18,20H,1,5-8H2,2-4H3/t10-,11+,12-,13+,15+,16-/m1/s1

InChI Key

PTQLNNHOWVIIJF-BEKRQIFDSA-N

Canonical SMILES

CC(C1CCC2(C(CCC(=C)C2(C1O)O)O)C)C(=O)OC

Isomeric SMILES

C[C@H]([C@@H]1CC[C@]2([C@@H](CCC(=C)[C@]2([C@H]1O)O)O)C)C(=O)OC

5-epi-Arvestonate A is a sesquiterpene compound isolated from the plant Seriphidium transiliense. This compound is known for its structural complexity and is characterized by its unique molecular configuration, which contributes to its biological activities. The compound has been identified as a potent activator of the microphthalmia-associated transcription factor, which plays a crucial role in the regulation of melanogenesis and other cellular processes related to pigmentation and differentiation .

The chemical reactivity of 5-epi-Arvestonate A is primarily explored through its interactions with various biological systems rather than traditional organic reactions. Its role as an activator of tyrosinase, an enzyme critical in melanin biosynthesis, highlights its potential in dermatological applications. The compound's ability to stimulate melanin production can be attributed to its interaction with the tyrosinase enzyme, leading to increased melanin synthesis in skin cells .

5-epi-Arvestonate A exhibits significant biological activity, particularly in the context of skin health. It has been shown to activate the microphthalmia-associated transcription factor, promoting the expression of genes involved in melanogenesis. This activation leads to increased production of melanin, which can be beneficial for conditions such as vitiligo and other pigmentation disorders. Additionally, preliminary studies suggest that 5-epi-Arvestonate A may possess anti-inflammatory properties, contributing to its potential therapeutic applications .

The synthesis of 5-epi-Arvestonate A can be approached through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Seriphidium transiliense, using solvents like ethanol or methanol to isolate the active components.
  • Synthetic Approaches: While specific synthetic pathways for 5-epi-Arvestonate A are not extensively documented, sesquiterpenes are often synthesized using methods such as:
    • Grignard Reactions: Utilizing Grignard reagents to form carbon-carbon bonds that can lead to the construction of sesquiterpene skeletons .
    • Cyclization Reactions: Employing cyclization techniques on simpler precursors to build the complex ring structures characteristic of sesquiterpenes.

5-epi-Arvestonate A has potential applications in various fields:

  • Cosmetics: Due to its ability to enhance melanin production, it is valuable in formulations aimed at treating pigmentation disorders or enhancing skin tone.
  • Pharmaceuticals: Its anti-inflammatory properties suggest potential use in developing treatments for skin conditions and possibly other inflammatory diseases.
  • Agriculture: The compound may also have applications in pest management due to its natural origin and possible bioactivity against certain pests .

Studies focusing on the interactions of 5-epi-Arvestonate A with biological systems have revealed its role as a modulator of key signaling pathways involved in pigmentation and inflammation. The activation of the microphthalmia-associated transcription factor indicates that this compound interacts directly with cellular signaling mechanisms that regulate gene expression related to melanogenesis. Further research is needed to fully elucidate these interaction pathways and their implications for therapeutic use.

Several compounds share structural similarities with 5-epi-Arvestonate A, particularly within the class of sesquiterpenes. Here are some notable examples:

Compound NameSourceBiological Activity
ArvestonateSeriphidium speciesTyrosinase activation; pigmentation enhancement
CostunolideCostus speciesAnti-inflammatory; potential anticancer properties
GermacroneVarious plantsAntimicrobial; anti-inflammatory effects
CurcuminCurcuma longaAnti-inflammatory; antioxidant properties

Uniqueness of 5-epi-Arvestonate A

What sets 5-epi-Arvestonate A apart from these similar compounds is its specific action on the microphthalmia-associated transcription factor and its unique structural features that may confer distinct biological effects. While other sesquiterpenes may exhibit overlapping activities, the targeted activation of melanogenesis by 5-epi-Arvestonate A positions it uniquely within dermatological applications

Systematic Nomenclature and Synonyms

5-epi-Arvestonate A represents a sesquiterpenoid compound that has been assigned the Chemical Abstracts Service registry number 2767066-84-0 [1] [10]. The compound is systematically recognized under multiple synonymous designations within chemical databases and research literature [22]. Alternative nomenclature includes the laboratory codes CHEMBL5179316, HY-N10623, DA-60434, and CS-0619799, which are utilized across various chemical information systems [22]. The "epi" prefix in the systematic name indicates a specific stereochemical configuration that distinguishes this compound from its parent structure, Arvestonate A [35]. This nomenclatural convention follows International Union of Pure and Applied Chemistry guidelines for describing stereochemical inversions at specific carbon centers in natural product derivatives [35].

The compound belongs to the broader class of sesquiterpenoids, specifically those derived from the plant species Seriphidium transiliense [1] [2]. Within the scientific literature, 5-epi-Arvestonate A is occasionally referred to simply as "compound 7" in the context of sesquiterpenoid isolation studies from Seriphidium transiliense, where it was identified as one of twelve new sesquiterpenoid structures [13] [42]. The systematic name reflects its structural relationship to the Arvestonate family of natural products, which were first characterized from Artemisia vestita and subsequently found in related Asteraceae family plants [21].

Molecular Formula and Stereochemical Configuration

The molecular formula of 5-epi-Arvestonate A has been definitively established as C₁₆H₂₆O₅ through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopic analyses [1] [2] [10]. This molecular composition corresponds to a molecular weight of 298.37 grams per mole [10] [22]. The compound exhibits six degrees of unsaturation, consistent with its sesquiterpenoid framework containing both cyclic structures and carbonyl functionalities [1].

The stereochemical configuration of 5-epi-Arvestonate A distinguishes it from related Arvestonate compounds through specific spatial arrangements of substituent groups [13]. The Simplified Molecular Input Line Entry System representation has been recorded as C[C@@]1(C@@HO)CC[C@@]2([H])C@@HC(OC)=O, providing detailed stereochemical information for each chiral center [10]. This notation indicates the presence of multiple stereogenic centers throughout the molecular framework, with specific configurations that define the compound's three-dimensional structure.

PropertyValueReference
Molecular FormulaC₁₆H₂₆O₅ [1] [2] [10]
Molecular Weight298.37 g/mol [10] [22]
Chemical Abstracts Service Number2767066-84-0 [1] [10]
Degrees of Unsaturation6 [1]
Simplified Molecular Input Line Entry SystemC[C@@]1(C@@HO)CC[C@@]2([H])C@@HC(OC)=O [10]

The configurational assignment follows Cahn-Ingold-Prelog priority rules for determining absolute stereochemistry at each chiral center [25] [27]. The "5-epi" designation specifically refers to the inversion of configuration at the fifth carbon position relative to the parent Arvestonate A structure, representing an epimeric relationship between these two compounds [35]. This stereochemical difference has significant implications for the compound's biological activity and physicochemical properties [13].

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of 5-epi-Arvestonate A have been investigated through computational molecular modeling approaches [28] [30]. Sesquiterpenoid compounds such as 5-epi-Arvestonate A exhibit conformational flexibility due to rotatable bonds within their carbon framework, necessitating detailed analysis of preferred spatial arrangements [28]. Computational studies utilizing molecular mechanics methods have identified multiple low-energy conformations accessible to the compound under physiological conditions [30].

The sesquiterpenoid backbone of 5-epi-Arvestonate A adopts a preferred conformation that minimizes steric interactions between substituent groups while maintaining optimal overlap of orbital systems [28]. Geometry optimization calculations using density functional theory methods have revealed that the compound preferentially adopts conformations where the lactone ring system maintains specific spatial relationships with the sesquiterpenoid skeleton [28]. These conformational preferences directly influence the compound's ability to interact with biological targets and determine its overall molecular recognition properties [28].

Torsion angle analysis has demonstrated that the spatial relationship between the sesquiterpenoid skeleton and functional groups plays a critical role in determining the compound's three-dimensional structure [28]. The conformational ensemble accessible to 5-epi-Arvestonate A includes rotamers around key bonds, with energy barriers typically ranging from 1 to 5 kilocalories per mole between different conformational states [30]. This conformational flexibility allows the compound to adapt its shape in response to different molecular environments, such as those encountered during protein binding or membrane interactions [28].

Computational conformational searches have identified the global minimum energy conformation as well as alternative low-energy structures that may be populated under different conditions [30]. The preferred conformation exhibits specific dihedral angles that position oxygen-containing functional groups in orientations favorable for hydrogen bonding interactions [28]. These conformational characteristics contribute to the compound's observed biological activities and provide insights into structure-activity relationships within the Arvestonate family of natural products [28].

Comparative Structural Analysis with Related Arvestonates

Structural comparison of 5-epi-Arvestonate A with other members of the Arvestonate family reveals both conserved and variable features that define this class of sesquiterpenoids [21]. The parent compound, Arvestonate A, shares the same molecular formula and fundamental carbon skeleton but differs in the stereochemical configuration at the fifth carbon position [21]. This epimeric relationship results in distinct three-dimensional arrangements that significantly impact biological activity profiles [13].

Arvestonates A, B, and C represent a series of structurally related sesquiterpenoids first isolated from Artemisia vestita, establishing the foundational structural framework for this compound class [21]. Comparative analysis reveals that these compounds share a common sesquiterpenoid backbone with variations in functional group positioning and stereochemical configurations [21]. The Arvestonate family exhibits structural diversity through modifications in hydroxylation patterns, esterification states, and stereochemical arrangements at key carbon centers [21].

CompoundSourceStereochemical FeaturesDistinguishing Characteristics
Arvestonate AArtemisia vestitaStandard configurationParent structure [21]
5-epi-Arvestonate ASeriphidium transilienseInverted C-5 configurationEnhanced melanogenic activity [13]
Arvestonate BArtemisia vestitaAlternative hydroxylationDifferent functional group pattern [21]
Arvestonate CArtemisia vestitaModified esterificationDistinct biological profile [21]

The structural relationship between 5-epi-Arvestonate A and related sesquiterpenoids from Seriphidium transiliense demonstrates the chemical diversity achievable within this plant species [13] [16]. Comparative analysis of the twelve new sesquiterpenoids isolated from this source reveals structural variations that include different ring systems, oxidation states, and stereochemical arrangements [13]. Among these compounds, 5-epi-Arvestonate A exhibits unique structural features that correlate with its enhanced biological activity compared to structurally similar analogs [13].

Nuclear magnetic resonance spectroscopic comparison of Arvestonate derivatives reveals characteristic chemical shift patterns that reflect their structural similarities and differences [13]. The carbon-13 nuclear magnetic resonance spectrum of 5-epi-Arvestonate A exhibits signals consistent with the sesquiterpenoid framework, with specific chemical shifts reflecting the stereochemical environment around each carbon atom [13]. Proton nuclear magnetic resonance analysis provides detailed information about the spatial relationships between hydrogen atoms and neighboring functional groups, confirming the assigned stereochemical configuration [13].

To date no full laboratory total synthesis of 5-epi-Arvestonate A has been reported. Nevertheless, three complementary lines of precedent provide a realistic blueprint for future work.

EntryTarget or model compoundKey strategic step(s)Longest linear sequence / overall yieldSalient outcome for 5-epi-Arvestonate AReference
15-epi-α-BulneseneSeven-step enantiospecific route from (S)-(+)-pulegone; Lewis-acid-mediated ionisation followed by triethylsilane hydride transfer constructs the bicyclic core7 steps / 24%Demonstrates efficient late-stage inversion at C-5 within a decalin framework [3]2
2Guaia-4,6-dien-3-one (artatrovirenol precursor)Diastereoselective oxidopyrylium/alkene [5 + 2] cycloaddition → oxa-bridge cleavage → intramolecular Diels–Alder15 steps / 12%Shows power of tandem pericyclic reactions to build 5/5/4 skeletons related to arvestonates [4]12
3Caged sesquiterpenoids artatrovirenol A/BIntramolecular bio-inspired [4 + 2] cyclisation of a guaiane‐type precursor; biomimetic epoxidation-lactonisation8–9 steps / 20–23%Confirms that trans-decalin sesquiterpenoids tolerate late-stage oxidative tailoring [5]34

Collectively the studies highlight three convergent tactics for accessing the trans-decalin sub-scaffold of 5-epi-Arvestonate A:

  • Biomimetic cationic polyene cyclisation initiated from an epoxy-farnesol analogue, providing rapid ring construction and correct bridgehead stereochemistry [6].
  • Tandem pericyclic sequences (oxy-Cope, Diels–Alder, [4 + 2]) that forge the 5/5/4 array in a single operation with built-in stereocontrol [4] [5].
  • Radical polycyclisation or photochemical cycloaddition to install the exocyclic isopropenyl group before di- or tri-hydroxylation.

A plausible retrosynthetic analysis therefore disconnects 5-epi-Arvestonate A at the C-10/C-11 bond, revealing a bicyclic trans-decalin that can be accessed from either cationic cyclisation of farnesyl diphosphate derivatives or from a Diels-Alder union of an isopropenyl-substituted cyclohexenone with a five-carbon dienophile. The densely oxygenated C-1/C-5/C-8 triol motif can be introduced by diastereoselective epoxidation–opening, osmylation or Sharpless asymmetric dihydroxylation at a late stage, as illustrated by entry 3.

Biosynthetic Routes in Plant Systems

In Seriphidium transiliense and Artemisia vestita the compound arises through the canonical mevalonate pathway, in which acetyl-coenzyme A is converted to isopentenyl diphosphate and subsequently to farnesyl diphosphate via farnesyl-diphosphate synthase [7] [8]. The sesquiterpenoid branch then proceeds as outlined in Table 2.

StageTransforming enzyme (full name)Proven or proposed reactionExperimental evidenceSource
1Farnesyl-diphosphate synthaseHead-to-tail condensation (C-5 + C-5 + C-5) → farnesyl diphosphateKinetic, isotopic and structural studies on multiple plant homologues [7]25
2Sesquiterpene synthase (yet to be cloned from S. transiliense)Ionisation of the diphosphate group → trans-nerolidyl carbocation → bicyclisation to a eudesmane-type skeletonCarbocation cascade mechanisms established for tobacco 5-epi-aristolochene synthase and other plant enzymes [9]27
3Cytochrome P-450 mono-oxygenase(s)Regio-selective hydroxylation at C-1, C-5 and C-8Hydroxylated arvestonates and arvestolides co-occur in the plant, implying step-wise oxidative tailoring [1] [2]13, 49
4Short-chain dehydrogenase / oxidaseOxidation of the C-4 side-chain methyl to the terminal esterParallel transformations documented for arvestonate C and related sesquiterpene esters [10]51

The observation that 5-epi-Arvestonate A and the co-isolated arvestonate B and arvestonate C display identical absolute configurations at all stereogenic centres [2] indicates that a single cyclase generates the trans-fused bicyclic scaffold, while diversity is introduced only during late oxidative modifications. That view is consistent with the modular architecture of terpenoid gene clusters in many Asteraceae species [8]. No evidence for involvement of the plastidic methyl-erythritol phosphate pathway has been found, since inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase in callus cultures abolishes production of arvestonates (unpublished data cited in the isolation study) [1].

Semi-Synthetic Derivatives and Analogues

Because isolation yields are low (0.001–0.005% dry weight) [1] [2], semi-synthesis from readily available guaiane or drimane sesquiterpenes offers a realistic supply route and a platform for structure–activity optimisation.

Derivative or analogueStarting natural productModification strategy (full description)Reported biological propertyReference
Arvestonate C5-epi-Arvestonate APeriodate-driven side-chain oxidation to the corresponding carboxylic acid, followed by methyl-esterificationComparable promotion of microphthalmia-associated transcription factor transcription in murine melanocytes [1]13
Aryl-substituted α-methylene-γ-lactonesParthenolide and analoguesPalladium-catalysed Heck-type arylation of the α-methylene-γ-lactone sub-unitIncreased HeLa antiproliferative potency (half-maximal inhibitory concentration 1–3 µmol L⁻¹) [11]17
Drimane-type aldehyde congenersPolygodialAcetal protection, selective reduction and lactol functionalisationNanomolar cytotoxicity against six carcinoma cell lines; structure–activity rules emphasise C-9 stereochemistry [12]20
Hybrid “diverted-total-synthesis” analoguesLongipinane coreEarly intermediate interception to introduce heteroaryls at C-8aEnhanced solubility and protease selectivity for antibiofilm applications [13]18

These examples underscore three productive semi-synthetic directions for 5-epi-Arvestonate-based libraries:

  • Side-chain editing – oxidation–reduction sequences allow rapid interconversion among arvestonate A, B and C, directly modulating polarity and metabolic stability [1].
  • Electrophilic lactone derivatisation – Heck or Suzuki couplings on the α-methylene-γ-lactone ring expand molecular diversity without disturbing the stereochemically dense core [11].
  • Scaffold hopping via diverted total synthesis – interception of early cyclisation intermediates enables installation of heteroatom handles, a prerequisite for photo-affinity labelling or conjugation to fluorescent probes [13].

Initial pharmacological screening has already shown that 5-epi-Arvestonate A up-regulates microphthalmia-associated transcription factor and tyrosinase messenger ribonucleic acid in B-16 melanoma cells while dampening interferon-gamma-triggered chemokine release in keratinocytes [1]. Those dual pigmentation-enhancing and anti-inflammatory trends set a clear agenda for derivative optimisation and mechanistic elucidation.

Table 3 Key numerical comparisons

Parameter5-epi-Arvestonate AArvestonate CAryl-substituted lactone (best example)
Yield from plant source (mg kg⁻¹ dry weight)10–50 [2]4–15 [2]not applicable
Half-maximal tyrosinase activation in B-16 cells (µmol L⁻¹)24 ± 3 [1]26 ± 4 [1]not determined
Half-maximal inhibition of interferon-gamma-induced CXCL-10 in HaCaT cells (µmol L⁻¹)18 ± 2 [1]20 ± 3 [1]not determined
Half-maximal growth inhibition in HeLa cells (µmol L⁻¹)>100 [1]>100 [1]1.2 [11]

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

298.17802393 g/mol

Monoisotopic Mass

298.17802393 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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